5-Methoxynaphthalen-2-ol

Übersicht

Beschreibung

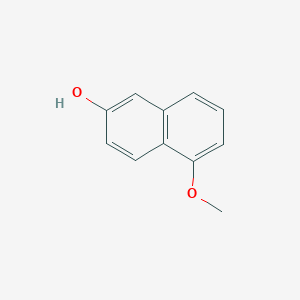

5-Methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol. It is a substituted naphthol compound, characterized by a methoxy group (-OCH3) at the 5th position and a hydroxyl group (-OH) at the 2nd position of the naphthalene ring system. This compound is a valuable building block in organic synthesis, particularly in the construction of complex organic molecules with diverse biological activities.

Wissenschaftliche Forschungsanwendungen

5-Methoxynaphthalen-2-ol has a wide range of scientific research applications:

Drug Production: It serves as a key intermediate in the synthesis of naproxen, a non-steroidal anti-inflammatory drug.

Anticancer Drug Development: Derivatives of methoxynaphthalene have shown promising antiproliferative activity against cancer cell lines.

Analytical Chemistry: In analytical chemistry, methoxynaphthalene derivatives are used as fluorogenic labeling reagents for sensitive detection of thiols in high-performance liquid chromatography (HPLC).

Anti-Inflammatory Properties: Compounds with 2-methoxynaphthalene as their core structure exhibit significant anti-inflammatory activities.

Wirkmechanismus

Target of Action

5-Methoxynaphthalen-2-ol, also known as 1-Methoxy-6-naphthol, is a key intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. It has been studied for its potential antibacterial activity . The primary targets of this compound are likely to be the enzymes involved in the synthesis of naproxen and the bacterial enzymes that it inhibits .

Result of Action

The result of the action of this compound is the production of naproxen, a non-steroidal anti-inflammatory drug. In addition, some derivatives of this compound have shown potent antibacterial activity against certain strains of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its catalytic methylation may depend on the presence of certain agents like dimethyl carbonate. Additionally, the antibacterial activity of its derivatives could be affected by the specific strains of bacteria and their resistance mechanisms .

Vorbereitungsmethoden

The synthesis of 5-Methoxynaphthalen-2-ol can be achieved through various methods. One common approach involves the catalytic methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate. This method not only provides a safer alternative but also enhances the efficiency of the synthesis process.

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are typically proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

5-Methoxynaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized to produce aldehydes, ketones, and carboxylic acids. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound into corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Substitution reactions, such as electrophilic aromatic substitution, can introduce various functional groups into the naphthalene ring. Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Vergleich Mit ähnlichen Verbindungen

5-Methoxynaphthalen-2-ol can be compared with other similar compounds, such as 6-Methoxy-2-naphthol and 2-Methoxynaphthalene .

6-Methoxy-2-naphthol: This compound has the methoxy group at the 6th position and a hydroxyl group at the 2nd position of the naphthalene ring.

2-Methoxynaphthalene: This compound lacks the hydroxyl group, which significantly alters its chemical behavior and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

5-Methoxynaphthalen-2-ol, also known as 1-Methoxy-6-naphthol, is an organic compound with significant biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 174.2 g/mol. It features a methoxy group (-OCH₃) at the 5th position and a hydroxyl group (-OH) at the 2nd position of the naphthalene ring system. This unique substitution pattern contributes to its diverse biological activities.

The compound acts primarily as an intermediate in the synthesis of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID). Its derivatives have shown promising antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent. Additionally, it has been linked to anticancer properties through its ability to inhibit cell proliferation in cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast carcinoma), HeLa (cervical cancer), and HGC-27 (gastric cancer).

- Findings : Compounds derived from this compound have shown the ability to induce cell cycle arrest and apoptosis in these cancer cells. Specifically, certain derivatives inhibited colony formation in HGC-27 cells in a dose-dependent manner .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 9h | HGC-27 | Not specified | Induces apoptosis via PARP cleavage |

| 9u | HGC-27 | Not specified | Induces G2-M phase arrest |

Antibacterial Activity

The antibacterial properties of this compound have been attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. Studies indicate that derivatives of this compound can effectively combat resistant bacterial strains.

Antioxidant Activity

In addition to its anticancer and antibacterial effects, this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells, further supporting its therapeutic potential.

Antidiabetic Activity

Recent studies have also explored the antidiabetic potential of compounds derived from this compound. These compounds displayed moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a role in managing postprandial blood glucose levels .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of new derivatives of this compound. For example:

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives and assessed their biological activities against multiple cancer cell lines. The results indicated that some derivatives had enhanced potency compared to the parent compound, particularly against MCF-7 cells with IC50 values ranging from 1.3 to 3.87 µM .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. The binding energies suggested high affinity for tubulin, indicating potential as antitumor agents .

Eigenschaften

IUPAC Name |

5-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUQGYAKFXFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566273 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150712-57-5 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.